Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Bis(trimethylsilyl) malonate
Introduction
Bis(trimethylsilyl) malonate, identified by the CAS number 18457-04-0 , is a versatile silyl ester of malonic acid.[1][2] Its structure, featuring two trimethylsilyl groups, imparts unique reactivity and enhanced solubility in organic solvents compared to malonic acid itself.[3] This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, particularly for researchers and professionals in organic synthesis and drug development. The strategic use of the bulky and labile trimethylsilyl (TMS) protecting groups allows for reactions to be carried out under specific, often mild, conditions, making it a valuable reagent in the synthetic chemist's toolkit.
Physicochemical and Spectroscopic Data
The utility of bis(trimethylsilyl) malonate is underpinned by its distinct physical and chemical properties. These characteristics dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 18457-04-0 | [1][2] |
| Molecular Formula | C₉H₂₀O₄Si₂ | [2][3] |
| Molecular Weight | 248.42 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 63-66 °C at 1 mmHg | |
| Density | 0.974 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.416 | |
| Flash Point | 24 °C (75.2 °F) - closed cup |
Spectroscopic data confirms the structure of bis(trimethylsilyl) malonate, with characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Synthesis of Bis(trimethylsilyl) malonate
The standard synthesis of bis(trimethylsilyl) malonate involves the reaction of malonic acid with a suitable silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base such as pyridine.[5] The base serves to deprotonate the carboxylic acid groups of malonic acid, facilitating nucleophilic attack on the silicon atom of TMSCl.
Caption: General workflow for the synthesis of bis(trimethylsilyl) malonate.
Experimental Protocol: Synthesis from Malonic Acid
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To a solution of malonic acid (1 equivalent) in a suitable solvent, add pyridine (2 equivalents).
-
Cool the mixture in an ice bath.
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Slowly add trimethylsilyl chloride (2 equivalents) to the cooled mixture with stirring.
-
Allow the reaction to proceed, monitoring for the formation of a precipitate (pyridine hydrochloride).
-
After the reaction is complete, filter the mixture to remove the pyridine hydrochloride salt.
-
The filtrate, containing the crude product, is then purified by distillation under reduced pressure to yield pure bis(trimethylsilyl) malonate.[5]
Applications in Organic Synthesis
Bis(trimethylsilyl) malonate serves as a potent and versatile intermediate in various organic transformations.
Synthesis of β-Keto Acids and Methyl Ketones
A primary application of bis(trimethylsilyl) malonate is in the acylation to form β-keto silyl esters, which can then be hydrolyzed to β-keto acids or decarboxylated to methyl ketones.[6] This reaction is typically performed with acid chlorides or acyl carbonates in the presence of triethylamine and a lithium or magnesium salt.[6] This method is advantageous as it avoids the use of strong bases, making it safer, more cost-effective, and suitable for large-scale synthesis.[6]
Caption: Reaction pathways for the synthesis of β-keto acids and methyl ketones.
Cyclocondensation Reactions
Bis(trimethylsilyl) malonate can be employed as a cyclocondensation agent to form heterocyclic compounds.[3][5] However, its reactivity in this context is lower compared to more electrophilic malonate derivatives like bis(2,4,6-trichlorophenyl) malonates.[3][5] In some cases, particularly at elevated temperatures, reactions with dinucleophiles may result in C-acylation products rather than the desired cyclized structures.[5] This highlights the importance of substrate and condition selection when using bis(trimethylsilyl) malonate for heterocycle synthesis.
Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)
In materials science, bis(trimethylsilyl) malonate serves as a precursor for the MOCVD of high-k dielectric thin films, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂). These materials are critical in the manufacturing of modern semiconductor devices.
Potential in Drug Development
The core malonate structure is a key building block in medicinal chemistry. The enhanced reactivity and solubility of bis(trimethylsilyl) malonate make it a valuable tool for synthesizing complex organic molecules that may serve as potential antimicrobial or anticancer agents.[3] It can be used as a tool compound for studying enzyme mechanisms and metabolic pathways.[3]
Safety and Handling
Bis(trimethylsilyl) malonate is a flammable liquid and requires careful handling in accordance with safety best practices.[7]
| Safety Aspect | Recommendation | Source(s) |
| GHS Classification | Flammable liquid and vapor (H226) | [4][7] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves, and appropriate lab clothing. | [7] |
| Handling | Use in a well-ventilated area, away from heat, sparks, and open flames. Employ spark-proof tools and take precautionary measures against static discharge. | [7][8] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Refrigeration is often recommended. | [7][8] |
| Incompatible Materials | Acids, strong oxidizing agents. It is also moisture-sensitive. | [8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [8] |
Conclusion
Bis(trimethylsilyl) malonate is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for the synthesis of β-keto acids, methyl ketones, and various heterocyclic systems. Furthermore, its application as a precursor in materials science underscores its importance beyond traditional organic synthesis. Proper understanding of its synthesis, handling, and reaction mechanisms, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
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PubChem. Bis(trimethylsilyl) malonate | C9H20O4Si2 | CID 87656. [Link]
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Chemsrc. Bis(trimethylsilyl) malonate | CAS#:18457-04-0. [Link]
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Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link]
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Rathke, M. W., & Nowak, M. A. (1985). Synthesis of β-Keto Acids and Methyl Ketones Using Bis(trimethylsilyl) Malonate and Triethylamine in the Presence of Lithium or Magnesium Halides. Synthetic Communications, 15(12), 1039-1049. [Link]
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PubChem. Bis[2-(trimethylsilyl)ethyl] malonate | C13H28O4Si2 | CID 553061. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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